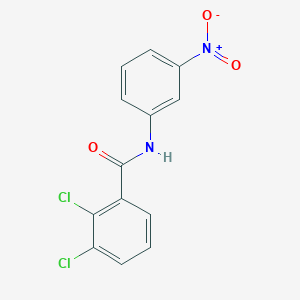
ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of isothiazolecarboxylates, which have been used in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It has also been proposed that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been found to exhibit cytotoxicity against cancer cell lines such as MCF-7 and HepG2. Additionally, it has been reported to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate in lab experiments is its broad-spectrum antibacterial and antifungal activity. This compound has also been found to exhibit anticancer activity, making it a potential candidate for cancer treatment. However, one limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for research on ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate. One area of interest is the development of new derivatives with improved solubility and efficacy. Another potential direction is the investigation of this compound's mechanism of action and its potential use in combination with other drugs for the treatment of bacterial infections, fungal infections, and cancer. Additionally, the use of ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate as a fluorescent probe for the detection of metal ions could be further explored.
Métodos De Síntesis
The synthesis of ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate involves the reaction of 5-amino-1,3-dimethylisothiazole-4-carboxylic acid with benzyl chloride and triethylamine in the presence of ethyl chloroformate. The reaction yields the desired product as a white crystalline solid with a melting point of 107-109°C.
Aplicaciones Científicas De Investigación
Ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate has been studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
ethyl 5-(benzylamino)-3-methyl-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-14(17)12-10(2)16-19-13(12)15-9-11-7-5-4-6-8-11/h4-8,15H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULMJGDVSXDQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196192 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 5-(benzylamino)-3-methyl-1,2-thiazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715713.png)
![4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715714.png)
![ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate](/img/structure/B5715742.png)

![1-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5715745.png)

![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)
![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)





